N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is reacted with a suitable reducing agent such as sodium borohydride to form 3,4-dimethoxybenzyl alcohol.
Formation of the Ethanamine Intermediate: The 3,4-dimethoxybenzyl alcohol is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine.
Formation of the Hydrochloride Salt: The final step involves the reaction of N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
N-(3,4-Dimethoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(3,4-Dimethoxybenzyl)-2-(4-bromophenyl)ethanamine hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.
N-(3,4-Dimethoxybenzyl)-2-(4-iodophenyl)ethanamine hydrochloride: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZAFRMJYXYCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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